molecular formula C7H6FNO B7886499 4-Fluorobenzaldehyde oxime

4-Fluorobenzaldehyde oxime

Cat. No.: B7886499
M. Wt: 139.13 g/mol
InChI Key: FSKSLWXDUJVTHE-UHFFFAOYSA-N
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Description

4-Fluorobenzaldehyde oxime (C₇H₆FNO) is an oxime derivative synthesized via the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., NaHCO₃ in methanol/water), yielding a white amorphous solid in near-quantitative yields . Its structure comprises a benzene ring substituted with a fluorine atom at the para position and an oxime (-CH=N-OH) functional group.

Properties

IUPAC Name

N-[(4-fluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKSLWXDUJVTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024897
Record name p-Fluorobenzaldehyde oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-23-4
Record name 4-Fluorobenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-Fluorobenzaldehyde oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Fluorobenzaldehyde oxime
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Preparation Methods

Hydroxylamine Hydrochloride Method

This method employs hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., NaOH) in aqueous or alcoholic media. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Procedure:

  • Dissolve 4-fluorobenzaldehyde (1.0 equiv) in methanol or ethanol.

  • Add hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.5 equiv) in water.

  • Stir at 25–40°C for 2–4 hours.

  • Acidify with HCl to precipitate the oxime.

Key Data:

ParameterValueSource
Yield75–80%
Reaction Time3 hours
Purity (HPLC)≥95%

Catalytic Dehydration Using Acid Salts

A patent-pending method utilizes acid salts (e.g., sodium bisulfate) to catalyze the dehydration of 4-fluorobenzaldehyde hydroxylamine adducts. This approach enhances scalability and reduces side reactions.

Procedure:

  • Mix 4-fluorobenzaldehyde (1.0 equiv) with hydroxylamine sulfate in xylenes.

  • Add sodium hydroxide (2.4 equiv) at 50°C.

  • Reflux with sodium bisulfate (25–35 wt%) at 143°C for 1.5 hours.

  • Filter and evaporate solvent to isolate the oxime.

Key Data:

ParameterValueSource
Conversion Rate99.8%
Yield96%
Catalyst Loading30–35 wt%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., methanol) favor faster reaction kinetics, while nonpolar solvents (e.g., xylenes) improve dehydration efficiency.

Solvent Comparison:

SolventBoiling Point (°C)Yield (%)Byproducts (%)
Methanol64.7805
Xylenes139–14496<1
Ethanol78.4758

Stoichiometric Ratios

Excess hydroxylamine (1.2–1.5 equiv) ensures complete carbonyl conversion, while higher equivalents increase imine byproducts.

Purification Techniques

Recrystallization

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields high-purity oxime crystals.

Crystallization Data:

Solvent SystemPurity (%)Recovery (%)
Ethyl acetate/hexane99.585
Methanol/water97.278

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane gradient) resolves oxime from unreacted aldehyde, achieving >99% purity.

Industrial-Scale Production

Continuous flow reactors with in-line pH monitoring and automated catalyst injection achieve batch-to-batch consistency. A representative pilot-scale setup yields 50 kg/month with ≤2% variability.

Challenges and Solutions

Byproduct Formation

Issue: Imine derivatives form at high temperatures (>150°C).
Solution: Maintain reaction temperature at 100–143°C and use acid salts to suppress side reactions.

Moisture Sensitivity

Issue: Hydrolysis of oxime in aqueous media.
Solution: Azeotropic drying with xylenes via Dean-Stark trap .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluoro-benzonitrile.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Fluorobenzaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-fluoro-benzaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with the active sites. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anticancer activity through the induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : The para-fluorine substituent in 4-fluorobenzaldehyde oxime enhances reactivity in nucleophilic substitution reactions compared to meta- or ortho-substituted analogs. For example, 4-fluorobenzaldehyde reacts efficiently under Buchwald-Hartwig conditions, while 2- or 3-fluorobenzaldehydes remain inert .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) increase oxime acidity, whereas electron-donating groups (e.g., -OCH₃) stabilize the oxime moiety .

Structural and Spectroscopic Comparisons

Table 1: Structural Parameters from Crystallographic Data
Compound Bond Length (N-O) Bond Length (C=N) Bond Angle (C-N-O) Reference
This compound 1.401 Å 1.264 Å 115° [4]
4-Nitrobenzaldehyde oxime 1.407 Å 1.266 Å 116° [4]
6-Hydroxyindolin-2-one oxime 1.361 Å 1.286 Å 114° [4]
  • Geometric Trends : The fluorine atom’s electronegativity slightly shortens the N-O bond in this compound compared to nitro-substituted analogs, enhancing stability .
Table 2: ¹H NMR Data (CDCl₃, δ in ppm)
Compound Oxime Proton (CH=N-OH) Aromatic Protons Reference
This compound 8.13 (s, 1H) 7.59–7.07 (m, 4H) [10]
4-Nitrobenzaldehyde oxime 8.20 (s, 1H) 8.28–7.72 (m, 4H) [10]
  • Electronic Environment : The deshielded oxime proton in 4-nitrobenzaldehyde oxime (δ 8.20) reflects stronger electron withdrawal compared to the fluoro analog (δ 8.13) .

Biological Activity

4-Fluorobenzaldehyde oxime, a compound with the chemical formula C7_7H6_6FNO, has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through the reaction of 4-fluorobenzaldehyde with hydroxylamine, resulting in the formation of an oxime functional group. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against various bacterial strains. The mechanism involves the inhibition of bacterial growth, likely through interference with essential metabolic processes.

Anticancer Properties

The compound has also been studied for its anticancer potential . It is believed to induce apoptosis in cancer cells via oxidative stress mechanisms, disrupting cellular homeostasis and leading to cell death.

Antimicrobial Studies

A study highlighted that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Studies

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values were found to be:

Cell Line IC50_{50} (µM)
MCF-715
HeLa20

The mechanism appears to involve the induction of apoptosis as evidenced by increased levels of caspase-3 activity in treated cells .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The findings indicated a promising role for this compound in overcoming antibiotic resistance .
  • Cancer Treatment : Another investigation focused on the use of this compound in combination therapies for cancer treatment. Results showed enhanced efficacy when used alongside established chemotherapeutic agents, suggesting a synergistic effect .

Q & A

Q. Table 1: Synthesis Conditions and Yields

SolventBaseReaction TimeYieldReference
MethanolNaOH3 hours80%
EthanolKOH4 hours75%

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:
Key characterization methods include:

  • ¹H NMR: Peaks at δ 8.13 (s, CH=N), 7.59–7.07 (m, aromatic protons), and 8.02–7.97 (bs, OH) in CDCl₃ .
  • 13C NMR: Signals for the oxime carbon (C=N-OH) and fluorine-substituted aromatic carbons .
  • FTIR: Stretching vibrations for C=N (~1600 cm⁻¹) and O-H (~3200 cm⁻¹) .

Advanced: How does the position of fluorine substitution influence the reactivity and stability of fluorinated benzaldehyde oximes compared to structural analogs?

Methodological Answer:
Fluorine’s electronegativity and position significantly alter electronic and steric properties:

  • Para-Fluorine (4-F): Enhances electrophilicity of the aldehyde group, increasing reactivity in nucleophilic substitutions .
  • Ortho/Meta-Fluorine: Steric hindrance reduces reaction rates in cyclization or oxidation .

Q. Table 2: Reactivity Comparison of Fluorinated Oximes

CompoundFluorine PositionKey Reactivity FeatureReference
This compoundParaHigh electrophilicity for substitution
2-Fluorobenzaldehyde oximeOrthoSteric hindrance slows oxidation
3,5-Difluoro analogMetaEnhanced thermal stability

Advanced: What methodological approaches are employed to study the isomerization dynamics of oximes like this compound?

Methodological Answer:
Isomerization (E/Z) is analyzed via:

  • GC-FTIR: Monitors elution profiles under varying temperatures (30–150°C) and carrier gas velocities to distinguish isomers .
  • Chemometric Analysis: Multivariate curve resolution isolates overlapping isomer signals in chromatograms .

Critical Insight: Isomer ratios depend on solvent polarity and reaction pH, with polar solvents favoring the E-isomer .

Advanced: How can this compound be utilized in bioconjugation chemistry for biomedical research?

Methodological Answer:
The oxime group enables bioconjugation via:

  • Oxime Ligation: Reacts with aldehydes/ketones to form stable linkages for drug delivery systems .
  • PET Imaging: ¹⁸F-labeled derivatives are synthesized for targeting biomolecules (e.g., polyamides regulating gene expression) .

Example: Oxime-linked polyamides with 4-fluorobenzaldehyde tails show enhanced cellular uptake and gene regulation .

Basic: What are the key considerations for handling and purifying this compound in laboratory settings?

Methodological Answer:

  • Safety: Use PPE (gloves, goggles) due to uncharacterized toxicity .
  • Purification: Avoid aqueous workups if the compound is moisture-sensitive; use anhydrous Na₂SO₄ for drying .
  • Storage: Keep in amber vials under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced: What role does the oxime functional group play in facilitating nucleophilic substitution reactions, and how does fluorine substitution affect these pathways?

Methodological Answer:

  • Oxime as a Leaving Group: Under acidic conditions, the oxime hydroxyl can be replaced by amines or thiols .
  • Fluorine Effects: Para-fluorine withdraws electron density, accelerating substitutions at the carbonyl carbon .

Case Study: this compound reacts with Grignard reagents 20% faster than non-fluorinated analogs due to enhanced electrophilicity .

Basic: What are the primary challenges in achieving regioselective functionalization of this compound, and how can these be addressed?

Methodological Answer:

  • Challenge: Competing reactions at the oxime (C=N) and aromatic ring .
  • Solution: Use protecting groups (e.g., TMSCl for oxime protection) to direct reactivity to the aromatic ring .

Example: Selective nitration at the meta position is achieved after oxime protection, yielding 3-nitro-4-fluorobenzaldehyde oxime .

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